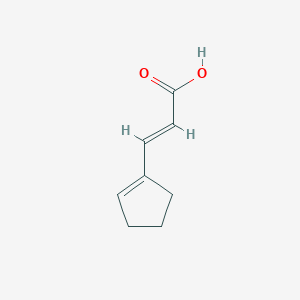

3-(Cyclopent-1-en-1-yl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

2931-27-3 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

3-(cyclopenten-1-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2,(H,9,10) |

InChI Key |

JDGXYCZZEIQOHN-UHFFFAOYSA-N |

SMILES |

C1CC=C(C1)C=CC(=O)O |

Isomeric SMILES |

C1CC=C(C1)/C=C/C(=O)O |

Canonical SMILES |

C1CC=C(C1)C=CC(=O)O |

Origin of Product |

United States |

Significance of Alpha,beta Unsaturated Carboxylic Acids in Organic Synthesis Methodologies

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds that serve as fundamental building blocks in a multitude of organic synthesis applications. wikipedia.orgrsc.org Their structure, which features a carbon-carbon double bond conjugated with a carboxylic acid group, imparts unique reactivity that is highly valued by synthetic chemists. wikipedia.org

The conjugated system renders the molecule electrophilic at both the carbonyl carbon and the β-carbon. This dual reactivity allows for selective reactions with nucleophiles. wikipedia.org Nucleophilic attack at the carbonyl carbon typically leads to direct addition or substitution, while attack at the β-carbon results in conjugate addition, famously exemplified by the Michael addition reaction. wikipedia.org This versatility makes them key intermediates for synthesizing a wide array of more complex molecules, including pharmaceuticals and biologically active materials. researchgate.net

Numerous synthetic methodologies have been developed to produce these valuable compounds. acs.org Key approaches include:

Dehydrogenation: The direct removal of hydrogen from saturated carbonyl compounds is a common strategy to introduce the α,β-unsaturation. researchgate.netacs.org

Condensation Reactions: Classic reactions like the aldol (B89426) condensation or Wittig-type reactions can build the unsaturated framework concomitantly with the carbon skeleton. acs.org

Carbonylation Reactions: These atom-efficient methods utilize substrates like alkynes to introduce the carbonyl group and form the unsaturated acid or its derivatives. rsc.org

The development of new and more efficient routes to α,β-unsaturated carboxylic acids remains an active area of research, driven by their continuous demand as versatile synthons in organic chemistry. researchgate.netacs.org

Chemical Importance of the Cyclopentene Moiety in Molecular Design and Functionalization

The cyclopentene (B43876) moiety, a five-membered carbon ring containing one double bond, is a crucial structural motif in molecular design, particularly within medicinal chemistry and natural product synthesis. Its prevalence is due to the unique conformational properties and synthetic accessibility it offers.

Cyclopentane (B165970) rings are the 18th most common ring structure found in pharmaceutical drugs. nih.gov The introduction of a double bond to form cyclopentene provides a degree of rigidity compared to the flexible cyclopentane, which can be advantageous for optimizing a molecule's binding affinity and selectivity for a biological target. nih.gov This strategy of conformational rigidification is well-established in drug design to improve pharmacokinetic and pharmacodynamic profiles. nih.gov

Furthermore, the cyclopentene framework is a core component of numerous biologically active molecules, including:

Prostaglandins (B1171923): These hormone-like substances, which play roles in inflammation and other physiological processes, are famously built around a cyclopentane or cyclopentenone core. researchgate.netresearchgate.net

Anticancer Agents: The cyclopentenone moiety, a derivative of cyclopentene, is a fundamental structural feature in compounds like clavulones and certain cephalotaxine (B1668394) esters, which exhibit significant anticancer activity. researchgate.net

The cyclopentene ring serves as a versatile scaffold that can be readily functionalized, making it a valuable starting point for the synthesis of diverse and complex molecules for therapeutic and research purposes. acs.orgorganic-chemistry.org

Positioning of 3 Cyclopent 1 En 1 Yl Prop 2 Enoic Acid Within Chemical Libraries and Building Blocks for Research and Industrial Applications

Stereoselective Synthesis Approaches to (2E)-3-(Cyclopent-1-en-1-yl)prop-2-enoic acid

Achieving stereoselectivity is paramount in modern organic synthesis. For this compound, this involves controlling the configuration of the double bond in the propenoic acid chain to favor the E-isomer, which is generally more thermodynamically stable.

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds and phosphorus ylides. libretexts.org Its major advantage is the unambiguous placement of the double bond. libretexts.org To construct the (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid, a common strategy involves the reaction of cyclopent-1-enecarbaldehyde with a stabilized phosphorus ylide.

The ylide, typically derived from a haloacetate ester (e.g., ethyl bromoacetate) and triphenylphosphine (B44618), is considered "stabilized" due to the electron-withdrawing ester group. Stabilized ylides are known to predominantly produce (E)-alkenes. organic-chemistry.org The reaction proceeds through a multi-step mechanism involving the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately eliminating triphenylphosphine oxide to yield the target alkene. masterorganicchemistry.com

Table 1: Representative Wittig Reaction for Ester Precursor Synthesis

| Reactant 1 | Reactant 2 (Ylide Precursor) | Base | Solvent | Product | Typical Stereoselectivity |

|---|

Following the olefination, the resulting ester is hydrolyzed to afford the final carboxylic acid.

The synthesis of this compound often concludes with the hydrolysis of its corresponding ester. This transformation is a fundamental reaction in organic chemistry and can be accomplished under either acidic or basic conditions. libretexts.org

Basic hydrolysis, also known as saponification, is typically preferred as it is an irreversible process that goes to completion. libretexts.org The reaction involves treating the ester, such as ethyl (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoate, with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This initially produces the carboxylate salt, which is then protonated in a subsequent step with a strong acid (e.g., HCl) to yield the final carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orglibretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Table 2: Common Hydrolysis Conditions for Ester Precursors

| Condition | Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Basic (Saponification) | 1. NaOH or KOH2. H₃O⁺ (acid workup) | Water/Alcohol mixture | Reflux | Irreversible, high yield |

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. chem-station.comnih.gov This reaction is highly effective for forming substituted alkenes and offers excellent functional group tolerance. chem-station.com For the synthesis of the target molecule, this pathway would involve coupling a cyclopentenyl derivative with an acrylic acid ester.

A typical pathway could start with 1-bromocyclopentene or cyclopent-1-en-1-yl triflate. This substrate is then reacted with an acrylate (B77674) ester, such as ethyl acrylate, in the presence of a palladium(0) catalyst, a base (e.g., triethylamine (B128534) or potassium carbonate), and a phosphine (B1218219) ligand. The catalytic cycle involves oxidative addition of the palladium(0) to the cyclopentenyl halide, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to form the product and regenerate the catalyst. nih.gov The reaction generally favors the formation of the more stable E-isomer.

The resulting ester is then hydrolyzed, as described previously, to yield (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid.

Exploration of Eco-Friendly and Sustainable Synthesis Protocols for this compound

Modern chemical synthesis places increasing emphasis on sustainability. For the production of this compound, several green chemistry principles can be applied to traditional methods. Research into Mizoroki-Heck type reactions has demonstrated the use of heterogeneous photocatalysts, such as mesoporous graphitic carbon nitride (mpg-CN), which can be easily recovered and reused. rsc.org These photocatalytic methods can operate under mild, visible-light conditions, reducing energy consumption. rsc.org

Furthermore, the use of greener solvents is a key aspect of sustainable synthesis. For olefination reactions like the Wittig reaction, protocols have been developed that utilize water as the reaction medium, often with the aid of surfactants, which minimizes the use of volatile and hazardous organic solvents. organic-chemistry.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contribute to sustainability by reducing solvent use and waste generation. mdpi.com For instance, a one-pot process could involve the in-situ generation of an aldehyde from an alcohol followed by a Wittig reaction to directly form the unsaturated ester.

Development of Catalytic Systems for Enhanced Efficiency and Selectivity in this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound are heavily dependent on the catalytic systems employed, particularly for the Mizoroki-Heck reaction. Research has focused on developing highly active and stable palladium catalysts. Palladacycles, which are stable, well-defined palladium complexes, have been shown to be highly efficient pre-catalysts. researchgate.net These can be supported on polymers, which facilitates their recovery and reuse, a key principle of green chemistry. researchgate.net

The choice of ligand coordinated to the palladium center is also crucial for controlling reactivity and selectivity. Chiral bidentate phosphine ligands, for instance, can be used to induce asymmetry in Heck reactions, although this is not directly relevant to the achiral target molecule, it highlights the level of control achievable. chim.it For achieving high turnover numbers (TON) and turnover frequencies (TOF), highly active catalysts like those prepared from palladium acetate (B1210297) and P(o-Tol)₃ have been developed. chem-station.com In recent years, photocatalytic systems using heterogeneous organic semiconductors combined with nickel(II) salts have emerged as a sustainable alternative to traditional palladium catalysis for Mizoroki-Heck type couplings. rsc.org

Reactions Involving the Carboxyl Group of this compound

The carboxylic acid moiety is a primary site for functional group transformations, enabling the synthesis of a variety of derivatives.

The synthesis of amides and esters from this compound is a fundamental transformation for creating a library of related compounds. These reactions typically proceed via activation of the carboxyl group.

Amidation: Direct amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. Boron-based reagents have also been shown to catalyze the amidation of unsaturated carboxylic acids. researchgate.net The general scheme involves the formation of an activated intermediate that is then susceptible to nucleophilic attack by the amine.

Esterification: Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common method for producing esters. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride (B1165640) before reaction with the alcohol. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with alcohols to form the ester.

A variety of derivatives can be synthesized using these methods, as illustrated in the following table:

| Reagent | Reaction Type | Product |

| Ethanol, H₂SO₄ | Esterification | Ethyl 3-(cyclopent-1-en-1-yl)prop-2-enoate |

| Benzylamine, EDC | Amidation | N-benzyl-3-(cyclopent-1-en-1-yl)prop-2-enamide |

| Methanol, HCl | Esterification | Methyl 3-(cyclopent-1-en-1-yl)prop-2-enoate |

| Aniline, DCC | Amidation | N-phenyl-3-(cyclopent-1-en-1-yl)prop-2-enamide |

This table presents representative examples of derivatives synthesized from this compound.

Selective reduction of the carboxylic acid group in the presence of two other carbon-carbon double bonds requires mild and specific reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the α,β-unsaturated double bond.

To achieve selective reduction of the carboxyl group to the corresponding allylic alcohol, 3-(cyclopent-1-en-1-yl)prop-2-en-1-ol, a common strategy involves a two-step process. First, the carboxylic acid is converted to an ester, such as the methyl or ethyl ester. The resulting ester can then be selectively reduced using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Another approach is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), which are known to selectively reduce carboxylic acids in the presence of other reducible functional groups.

Other functional group interconversions are also possible. For example, the carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate, a versatile intermediate for the synthesis of amines and ureas.

Transformations at the Carbon-Carbon Double Bond of the Prop-2-enoic Acid Moiety

The α,β-unsaturated system is a highly reactive site, susceptible to both addition and cycloaddition reactions. wikipedia.org

Hydrogenation: Catalytic hydrogenation of this compound can lead to different products depending on the catalyst and reaction conditions. wikipedia.org Using a catalyst like palladium on carbon (Pd/C) under mild conditions (e.g., atmospheric pressure of H₂) would likely result in the selective reduction of the more accessible α,β-unsaturated double bond to yield 3-(cyclopent-1-en-1-yl)propanoic acid. More forcing conditions (higher pressure and/or temperature) or a more active catalyst like platinum oxide (PtO₂) could lead to the reduction of both the propenoic acid double bond and the cyclopentene ring double bond, resulting in 3-(cyclopentyl)propanoic acid.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the α,β-unsaturated double bond is a characteristic reaction of alkenes. msu.edu This electrophilic addition would proceed to form the corresponding 2,3-dihalo-3-(cyclopent-1-en-1-yl)propanoic acid. The reaction is typically rapid and occurs at room temperature. The addition of hydrogen halides (HBr, HCl) would also occur across this double bond, following Markovnikov's rule where the hydrogen adds to the α-carbon and the halide to the β-carbon. libretexts.org

| Reagent/Catalyst | Reaction Type | Product |

| H₂, Pd/C | Hydrogenation | 3-(cyclopent-1-en-1-yl)propanoic acid |

| H₂, PtO₂ (high pressure) | Hydrogenation | 3-(cyclopentyl)propanoic acid |

| Br₂ in CCl₄ | Halogenation | 2,3-Dibromo-3-(cyclopent-1-en-1-yl)propanoic acid |

| HCl | Hydrohalogenation | 3-Chloro-3-(cyclopent-1-en-1-yl)propanoic acid |

This table summarizes addition reactions at the prop-2-enoic acid moiety.

The electron-deficient nature of the α,β-unsaturated double bond makes this compound (or its ester derivatives) an excellent dienophile in Diels-Alder reactions. nih.govresearchgate.net This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of six-membered rings. For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative. The use of cyclic dienes, such as cyclopentadiene (B3395910), would result in the formation of bicyclic adducts. These reactions are often stereospecific, with the stereochemistry of the dienophile being retained in the product. nih.gov The endo-selectivity is typically favored in these cycloadditions.

Reactivity of the Cyclopentene Ring in this compound

While the α,β-unsaturated system is generally more reactive towards many electrophiles due to conjugation with the carboxyl group, the double bond within the cyclopentene ring can also undergo characteristic alkene reactions. pearson.com Selective reaction at this site often requires that the more reactive α,β-unsaturated system is either protected or that specific reagents are used that favor reaction at the less sterically hindered and electronically different cyclopentene double bond.

Reactions such as epoxidation with peroxy acids (e.g., m-CPBA) could potentially occur at the cyclopentene double bond. Dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) are also plausible transformations to form the corresponding diol. Furthermore, under certain catalytic conditions, such as those used in ring-opening metathesis polymerization (ROMP), the cyclopentene ring could be opened. rsc.org However, the presence of the conjugated system might influence the catalytic activity. Dimerization or oligomerization of the cyclopentene moiety can also be induced by certain acid catalysts. researchgate.net

Electrophilic and Nucleophilic Additions to the Cyclopentene Double Bond

The endocyclic double bond of the cyclopentene ring is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles. The electronic nature of the conjugated system influences the regioselectivity and stereoselectivity of these additions.

Electrophilic Additions:

The electron-rich nature of the cyclopentene double bond makes it a prime target for electrophilic attack. Common electrophilic additions include halogenation, hydrohalogenation, and epoxidation.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to cyclopentene typically proceeds through a cyclic halonium ion intermediate. This intermediate is then attacked by the halide ion from the opposite face, resulting in anti-addition. For instance, the bromination of cyclopentene yields trans-1,2-dibromocyclopentane. nih.gov It is expected that this compound would undergo a similar reaction at the cyclopentene ring, leading to the corresponding trans-dihalo derivative. The presence of the electron-withdrawing acrylic acid moiety might slightly deactivate the cyclopentene ring towards electrophilic attack.

Hydrohalogenation: The addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule. However, in the case of α,β-unsaturated acids, the addition of HBr can proceed via an anti-Markovnikov pathway. oregonstate.edu For the cyclopentene double bond in the target molecule, the addition of HX is expected to follow the standard electrophilic addition mechanism, where the proton adds to the less substituted carbon of the double bond to form a more stable tertiary carbocation, which is then attacked by the halide.

Epoxidation: The cyclopentene double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction can be influenced by the presence of nearby directing groups. The carboxylic acid group, through hydrogen bonding with the peroxy acid, could direct the epoxidation to occur on the same face of the cyclopentene ring, leading to a syn-epoxide. nih.gov This type of directed epoxidation has been observed in similar systems. nih.gov

Nucleophilic Additions:

While less common for simple alkenes, nucleophilic addition to the cyclopentene double bond can be facilitated by the presence of the electron-withdrawing conjugated system. For nucleophilic attack to occur on the cyclopentene ring itself, rather than the more electrophilic β-carbon of the acrylate system, specific reaction conditions or activation would be necessary. Generally, nucleophilic additions are more likely to occur at the conjugated system. rsc.org However, intramolecular nucleophilic additions, where the nucleophile is part of the same molecule, can be a viable strategy for ring functionalization.

Ring Functionalization and Derivatization Strategies

Beyond simple additions, the cyclopentene ring can be functionalized using a variety of synthetic methods, leading to a wide range of derivatives. These strategies often leverage the reactivity of the double bond to introduce new functional groups or to construct more complex polycyclic systems.

Cyclopropanation: The double bond of the cyclopentene ring can undergo cyclopropanation to form a bicyclo[3.1.0]hexane system. This can be achieved using various methods, including the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or with carbenes generated from diazo compounds. A study on the samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids demonstrated a direct and stereospecific method for this transformation. researchgate.net This suggests that this compound could be a suitable substrate for such reactions, potentially leading to the formation of a cyclopropyl (B3062369) ring fused to the cyclopentane (B165970) moiety.

Hydrogenation: The selective hydrogenation of the cyclopentene double bond can be achieved using catalytic hydrogenation. mdpi.comrsc.org The choice of catalyst (e.g., palladium on carbon, platinum oxide) and reaction conditions (pressure, temperature, solvent) can influence the selectivity. It is generally possible to selectively reduce the less hindered cyclopentene double bond without affecting the conjugated system or the carboxylic acid, although over-reduction is a potential side reaction. This would yield 3-(cyclopentyl)prop-2-enoic acid.

Diels-Alder Reaction: The cyclopentene double bond itself is not a diene, but the molecule can act as a dienophile in Diels-Alder reactions, particularly when the conjugated system activates it. More interestingly, cyclopentadiene, a common precursor to cyclopentene derivatives, readily undergoes Diels-Alder reactions. mdpi.com If the target molecule were derived from a cyclopentadiene, it could participate in [4+2] cycloadditions to form bicyclic systems. For instance, cyclopentadiene reacts with various dienophiles to form norbornene derivatives. mdpi.com While the existing double bond in this compound is not part of a diene system, derivatization to introduce a diene functionality onto the cyclopentane ring could open up possibilities for intramolecular Diels-Alder reactions to construct complex polycyclic frameworks. rsc.org

Interactive Data Tables

Table 1: Predicted Products of Electrophilic Addition to the Cyclopentene Double Bond

| Reactant | Reagent(s) | Predicted Major Product | Stereochemistry |

| This compound | Br₂ | 3-(trans-1,2-Dibromocyclopentyl)prop-2-enoic acid | Anti-addition |

| This compound | m-CPBA | 3-(syn-1,2-Epoxycyclopentyl)prop-2-enoic acid | Syn-directio |

| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(trans-2-Hydroxycyclopentyl)prop-2-enoic acid | Anti-Mark. |

Table 2: Potential Ring Functionalization Reactions

| Reaction Type | Reagent(s) | Potential Product |

| Cyclopropanation | CH₂I₂, Zn(Cu) | 3-(Bicyclo[3.1.0]hex-1-yl)prop-2-enoic acid |

| Catalytic Hydrogenation | H₂, Pd/C | 3-(Cyclopentyl)prop-2-enoic acid |

| Diels-Alder (hypothetical) | Butadiene (as diene) | Diels-Alder adduct |

Derivatization and Analogue Synthesis Based on 3 Cyclopent 1 En 1 Yl Prop 2 Enoic Acid

Design and Synthesis of Compound Libraries Utilizing 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid as a Core Structure

The generation of compound libraries is a fundamental strategy in drug discovery to explore a wide chemical space and identify new bioactive molecules. A core scaffold, such as this compound, provides a foundational structure upon which various functional groups can be systematically introduced.

Hypothetical Derivatization Strategies:

Were this compound to be used as a core scaffold, several reactive sites on the molecule could be targeted for derivatization:

Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities. Standard organic synthesis techniques could be employed to generate a library of derivatives.

Cyclopentene (B43876) Ring: The double bond within the cyclopentene ring offers another site for chemical modification, such as through addition reactions.

Alkene Linker: The prop-2-enoic acid linker could also be a target for modification, although this is generally less common than derivatization of the terminal functional group or the core ring structure.

A hypothetical compound library derived from this compound is presented below.

Table 1: Hypothetical Compound Library Based on this compound

| Compound ID | R-Group Modification | Reaction Type |

| A-001 | Methyl Ester | Esterification |

| A-002 | Ethylamide | Amidation |

| A-003 | N-Benzylamide | Amidation |

| A-004 | Hydroxamic Acid | Coupling with Hydroxylamine |

| B-001 | 1,2-dibromocyclopentyl | Bromination |

| B-002 | 1,2-dihydroxycyclopentyl | Dihydroxylation |

It is crucial to reiterate that the above table is purely illustrative of potential synthetic pathways and does not represent actual synthesized compounds reported in the literature for this specific scaffold.

Exploration of Bioisosteric Replacements and Structural Modifications in this compound Derivatives

Bioisosterism is a key strategy in medicinal chemistry used to improve the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. drughunter.comnih.govcambridgemedchemconsulting.com

Bioisosteres for the Carboxylic Acid Moiety:

The carboxylic acid group is often a target for bioisosteric replacement to enhance properties like membrane permeability and metabolic stability. nih.gov Common bioisosteres for a carboxylic acid include:

Tetrazoles: These are one of the most common carboxylic acid bioisosteres, exhibiting similar acidity but often with improved metabolic stability. drughunter.com

Hydroxamic Acids: This functional group can also mimic the acidic properties of a carboxylic acid. nih.gov

Sulfonamides: These can act as non-classical bioisosteres of carboxylic acids.

Acylsulfonamides: These are another class of acidic functional groups used as carboxylic acid surrogates.

Bioisosteres for the Cyclopentene Ring:

The cyclopentene ring itself could be subject to bioisosteric replacement to explore different spatial arrangements and physicochemical properties. nih.govcambridgemedchemconsulting.com Potential replacements could include:

Cyclohexene (B86901) Ring: This would expand the ring size, potentially altering the conformational preferences of the molecule.

Aromatic Rings: Replacing the cyclopentene with a phenyl or other aromatic ring would introduce aromaticity and planarity, significantly changing the molecule's properties.

Heterocyclic Rings: The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) into the ring system can modulate polarity, hydrogen bonding capacity, and metabolic stability. nih.govcambridgemedchemconsulting.com Examples include furan, thiophene, or pyrrolidine (B122466) rings.

Spirocyclic Systems: These can provide novel three-dimensional arrangements of substituents. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | Tetrazole | Improve metabolic stability, maintain acidity. drughunter.com |

| Carboxylic Acid | Hydroxamic Acid | Mimic acidity, potential for metal chelation. nih.gov |

| Cyclopentene Ring | Phenyl Ring | Introduce aromaticity, explore different binding interactions. |

| Cyclopentene Ring | Cyclohexene Ring | Alter ring pucker and conformational space. |

| Cyclopentene Ring | Tetrahydrofuran Ring | Introduce polarity and hydrogen bond acceptor. |

No specific research has been identified that details the synthesis or evaluation of bioisosteres for this compound.

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The incorporation of a core scaffold into a more complex molecule is a common strategy to develop compounds with high affinity and selectivity for a biological target. This often involves multi-step synthetic sequences where the initial scaffold is elaborated with additional rings and functional groups.

Given the lack of published research on the use of this compound as a building block, this section remains speculative. In principle, the functional handles of the molecule could be used to attach it to other molecular fragments. For instance, the carboxylic acid could be used in a peptide coupling reaction to link the scaffold to an amino acid or a peptide. The double bond in the cyclopentene ring could participate in cycloaddition reactions to build more complex polycyclic systems.

While this compound presents as a potentially interesting scaffold for chemical biology and drug discovery, there is a notable absence of published research detailing its derivatization, analogue synthesis, or incorporation into more complex molecules. The information presented herein is based on general principles of medicinal chemistry and should be regarded as a theoretical exploration of the possibilities for this compound. Further research is required to establish the practical utility of this compound as a versatile building block in synthetic and medicinal chemistry.

Theoretical and Computational Investigations of 3 Cyclopent 1 En 1 Yl Prop 2 Enoic Acid

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for investigating the conformational landscape and electronic properties of organic molecules. For 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid, these calculations can determine the most stable three-dimensional arrangement of its atoms and provide insights into its chemical behavior.

The conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) arising from the rotation around its single bonds. The relative energies of these conformers can be calculated to identify the most stable, or ground-state, conformation. A benchmark study on various organic molecules demonstrated that DFT methods, such as B3LYP-D3 and M06-2X, with appropriate basis sets like 6-311+G**, can predict conformational energies with a high degree of accuracy, often with root-mean-square errors as low as 0.22 kcal/mol when compared to experimental values. nih.govnih.gov

Electronic structure calculations reveal key parameters that govern the molecule's reactivity and spectroscopic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Illustrative Quantum Chemical Properties for an α,β-Unsaturated Carboxylic Acid

| Property | Calculated Value | Significance |

| Relative Conformational Energy | ||

| Conformer A (s-trans) | 0.00 kcal/mol | Most stable conformer. |

| Conformer B (s-cis) | +2.5 kcal/mol | Less stable conformer. |

| Electronic Properties (DFT/B3LYP/6-31G)* | ||

| HOMO Energy | -6.8 eV | Indicates potential for electron donation. |

| LUMO Energy | -1.2 eV | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity. |

Note: The data in this table are representative values for a generic α,β-unsaturated carboxylic acid and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing a dynamic picture of its conformational flexibility and interactions with its environment. An MD simulation of this compound, either in a solvent or in a condensed phase, would involve solving Newton's equations of motion for the system of atoms.

These simulations can track the fluctuations of the molecule's structure over time, allowing for a more comprehensive exploration of its conformational space than static quantum chemical calculations. For instance, MD studies on cinnamic acid derivatives have been used to assess the stability of their complexes with biological macromolecules. nih.gov Such simulations can reveal the persistence of certain conformations and the transitions between them. nih.govmdpi.com

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can observe the formation and dynamics of intermolecular hydrogen bonds, which are expected to be a dominant interaction involving the carboxylic acid group. The simulation can also provide insights into how the molecule interacts with solvent molecules, which is crucial for understanding its behavior in solution.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Illustrative Finding |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low RMSD values (e.g., < 2 Å) suggest a stable conformation. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues around their average position. | Higher RMSF in the cyclopentene (B43876) ring might indicate greater flexibility. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Can reveal the average distance and coordination number of intermolecular hydrogen bonds. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between molecules. | Could show the prevalence of carboxylic acid dimers. |

Note: The findings in this table are illustrative and based on typical results from MD simulations of similar organic molecules.

In Silico Prediction of Reactivity and Reaction Mechanisms for this compound

The reactivity of this compound can be predicted using computational methods that analyze its electronic structure. As an α,β-unsaturated carboxylic acid, it possesses several reactive sites. The reactivity towards nucleophilic attack can be assessed using local reactivity descriptors such as Fukui functions and local softness, which are derived from quantum chemical calculations. rsc.org

For α,β-unsaturated carbonyl compounds, nucleophilic attack can occur at the carbonyl carbon or at the β-carbon (conjugate addition). Computational models can predict the most probable site for nucleophilic attack. rsc.orglibretexts.org The presence of the electron-withdrawing carboxylic acid group makes the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. This reaction, known as the Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org

Furthermore, in silico methods can be employed to model the transition states of potential reactions, allowing for the calculation of activation energies and the elucidation of reaction mechanisms. For example, the reactivity of acyl glucuronides, which are metabolites of carboxylic acids, has been successfully predicted using computational models that correlate calculated properties with experimentally determined reaction rates. nih.govresearchgate.net Similar approaches could be used to predict the reactivity of derivatives of this compound. nih.gov

Table 3: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactive Site | Computational Basis |

| Nucleophilic Addition | β-carbon | Analysis of Fukui functions and local softness indicates a high propensity for conjugate addition. rsc.org |

| Electrophilic Addition | C=C double bond | The double bond can be attacked by electrophiles, with the regioselectivity influenced by the electronic effects of the substituents. |

| Esterification | Carboxylic acid group | The carboxylic acid can react with alcohols to form esters, a standard reaction for this functional group. |

| Lactone Formation | Intramolecular cyclization | If the double bond were in a different position (e.g., γ,δ), acid-catalyzed intramolecular cyclization could lead to the formation of a lactone. libretexts.org |

Computational Analysis of Noncovalent Interactions and Crystal Packing of this compound and its Derivatives

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of noncovalent interactions. nih.gov Computational methods are essential for analyzing and understanding these interactions, which determine the physical properties of the solid state. numberanalytics.com

For this compound, the most significant noncovalent interaction is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds. rsc.org Computational analysis of the crystal packing of acrylic acid has provided detailed insights into these interactions. researchgate.net

Beyond the strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions involving the cyclopentene ring and the C=C double bond also play a crucial role in stabilizing the crystal lattice. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.gov

Computational crystal structure prediction (CSP) methods can be used to generate and rank possible crystal packing arrangements based on their calculated lattice energies. ucl.ac.uk This allows for the exploration of potential polymorphs—different crystal structures of the same compound—which can have distinct physical properties. The analysis of these predicted structures provides valuable information on the supramolecular synthons, which are the robust and predictable patterns of noncovalent interactions that guide the self-assembly of the molecules into a crystal. rsc.org

Table 4: Common Noncovalent Interactions in Carboxylic Acid Crystals

| Interaction Type | Description | Relevance to the Target Molecule |

| O-H···O Hydrogen Bond | A strong, directional interaction between the carboxylic acid proton and a carbonyl oxygen. | Expected to be the primary interaction, likely forming dimers. nih.gov |

| C-H···O Interaction | A weaker hydrogen bond between an activated C-H bond and a carbonyl oxygen. | The C-H bonds of the cyclopentene and acrylic moieties can participate in these interactions. nih.gov |

| π-π Stacking | An attractive interaction between the π-systems of aromatic or conjugated rings. | Possible between the conjugated systems of adjacent molecules. |

| van der Waals Forces | Weak, non-specific attractive forces between all atoms. | Contribute to the overall stability of the crystal packing. numberanalytics.com |

Biological and Biochemical Research Applications of 3 Cyclopent 1 En 1 Yl Prop 2 Enoic Acid Non Human/in Vitro Focus

Role of Cyclopentenyl Fatty Acids in Metabolic Pathways and Biosynthesis in Microorganisms and Plants

The biosynthesis of cyclopentenyl fatty acids is a specialized metabolic pathway observed predominantly in certain plant species, such as those of the genera Hydnocarpus and Caloncoba. nih.gov Unlike common fatty acids, the synthesis of these cyclic molecules does not begin with acetyl-CoA directly. Instead, it utilizes a unique precursor molecule, (2-cyclopentenyl)carboxylic acid, also known as aleprolic acid. nih.govnih.gov Research has shown that this starter molecule is derived from the non-proteinogenic amino acid, cyclopentenylglycine, through a process likely involving transamination and oxidative decarboxylation. nih.gov

Once formed, aleprolic acid serves as a primer for elongation by fatty acid synthase (FAS) systems. nih.gov Tissues from plants that naturally produce CFAs are uniquely capable of using aleprolic acid as a starter for the synthesis of longer-chain cyclic fatty acids. nih.gov This established pathway, from cyclopentenylglycine to aleprolic acid and subsequently to longer CFAs, was confirmed through radiolabeling experiments in the endosperm and embryo of H. anthelminthica seeds. nih.gov

The core mechanism for the elongation of the initial cyclopentenyl ring structure is the malonate chain extension pathway, a fundamental process in all fatty acid biosynthesis. wikipedia.orghmdb.ca In this process, malonyl-CoA serves as the two-carbon (C2) donor, which is sequentially added to the growing acyl chain. nih.gov Malonyl-CoA is itself typically formed from acetyl-CoA by the enzyme acetyl-CoA carboxylase. researchgate.net

In vitro studies using maturing seeds from Flacourtiaceae plants and [1-¹⁴C]acetate as a tracer have demonstrated that both straight-chain and cyclic fatty acids are synthesized de novo. nih.govnih.gov The activated form of aleprolic acid is lengthened by these C2 units, supplied by malonate, to produce the longer-chain cyclopentenyl fatty acids characteristic of these plants, such as hydnocarpic acid (C16) and chaulmoogric acid (C18). nih.govnih.gov This enzymatic transformation highlights a fascinating intersection of standard fatty acid elongation machinery with a specialized, non-standard primer molecule to generate a unique class of lipids.

Table 1: Key Molecules in the Biosynthesis of Cyclopentenyl Fatty Acids This table is interactive. Click on headers to sort.

| Molecule Name | Role in Pathway | Precursor(s) | Product(s) |

|---|---|---|---|

| Cyclopentenylglycine | Initial Precursor | de novo amino acid synthesis | Aleprolic Acid |

| Aleprolic Acid | Starter Molecule/Primer | Cyclopentenylglycine | Hydnocarpic Acid, Chaulmoogric Acid |

| Malonyl-CoA | C2-Unit Donor | Acetyl-CoA | Elongated Acyl Chain |

Interaction of Cyclopentene-Containing Acids with Specific Biomolecular Targets in In Vitro Models

Fatty acids and their derivatives are not merely structural components or energy stores; they are potent signaling molecules that can modulate a wide array of cellular functions by interacting with specific biomolecular targets. nih.govmaastrichtuniversity.nl These interactions can occur at the level of membrane or nuclear receptors, directly influencing gene transcription and intracellular signaling cascades. nih.gov The unique structure of 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid and related CFAs suggests that they may engage with cellular machinery in a highly specific manner.

While direct receptor binding studies for this compound are limited, research on its close structural analogs provides significant mechanistic clues. The well-documented antimicrobial activity of hydnocarpic acid against various mycobacterial species in vitro points to a specific molecular interaction. researchgate.netnih.gov This activity is believed to stem from a structural analogy between the cyclopentenyl fatty acid and biotin (B1667282), allowing hydnocarpic acid to interfere with either biotin synthesis or the co-enzymatic function of biotin-dependent enzymes, which are critical for bacterial metabolism. researchgate.netnih.gov This hypothesis is supported by the finding that the antibacterial effect is antagonized by the addition of biotin to the culture medium and that saturation of the double bond in the cyclopentene (B43876) ring diminishes its activity. researchgate.net

Furthermore, major cyclopentenyl fatty acids, including hydnocarpic and chaulmoogric acids, have demonstrated significant anti-inflammatory effects in research models, which strongly implies an interaction with signaling pathways that regulate inflammation. researchgate.net Fatty acids are known to act as agonists for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of inflammation and lipid metabolism. nih.govmdpi.com It is plausible that CFAs exert their effects through such receptor-mediated pathways.

The metabolic fate and enzymatic conversion of this compound are areas requiring further investigation. However, related studies offer a framework for understanding its potential biotransformation. Research on the inhibition of Mycobacterium intracellulare by hydnocarpic acid revealed that the effective concentration of the fatty acid decreased over time, which could be due to enzymatic metabolism or degradation by the microorganisms. researchgate.netnih.gov This suggests that, despite their unusual structure, CFAs are not biologically inert and can be substrates for microbial enzymes.

The standard pathway for fatty acid degradation in many organisms is β-oxidation. mdpi.com The presence of the cyclopentene ring in this compound may alter its susceptibility to this process. The study of enzymatic degradation of complex molecules often involves incubating the compound with specific enzymes like lipases or cutinases, followed by analysis of the breakdown products using techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. mdpi.comfrontiersin.org Such in vitro assays would be essential to determine the specific enzymes capable of metabolizing this cyclopentene-containing acid and to identify its biotransformation products.

Table 2: Summary of In Vitro Research Findings on Cyclopentenyl Fatty Acids This table is interactive. Click on headers to sort.

| Research Area | Model System | Key Finding | Implication for this compound |

|---|---|---|---|

| Antimicrobial Activity | Mycobacterium intracellulare | Hydnocarpic acid inhibits growth by interfering with biotin-related pathways. researchgate.netnih.gov | Suggests a specific, targeted mechanism of action rather than non-specific disruption. |

| Biosynthesis | Hydnocarpus anthelminthica seeds | Aleprolic acid acts as a primer for chain elongation via malonate units. nih.govnih.gov | Elucidates the metabolic origin and pathway for its formation in plants. |

| Biotransformation | Mycobacterium intracellulare culture | Effective concentration of hydnocarpic acid diminishes over time. researchgate.net | Indicates susceptibility to enzymatic conversion or degradation by microorganisms. |

Development of this compound as a Research Probe for Biochemical Pathways

The distinct chemical structure and specific biological activities of cyclopentenyl fatty acids make this compound an excellent candidate for development as a specialized research probe. Its cyclopentene moiety is a feature absent in common mammalian fatty acids, providing a structural handle for tracing its metabolic fate and cellular interactions without ambiguity from endogenous lipids.

Recent advancements in chemical biology have utilized structurally unique fatty acids to probe metabolism. For example, cyclopropenyl fatty acids, which are structurally related to CFAs, have been modified with "click-chemistry" tags to monitor their uptake and distribution among different immune cell populations in vivo and ex vivo. biorxiv.org This approach has revealed cell-specific preferences for certain fatty acids, highlighting their importance in specialized cellular functions.

Following this strategy, this compound could be chemically synthesized with a reporter tag, such as an alkyne group for click chemistry, a fluorescent dye, or a radioisotope. Such a modified probe could be used in cell-based assays to:

Trace Metabolic Fate: Determine how the cyclopentene ring affects uptake, transport, and susceptibility to metabolic pathways like β-oxidation.

Identify Binding Partners: Isolate and identify specific proteins, such as enzymes or receptors, that bind to the fatty acid, thereby uncovering its direct molecular targets.

Elucidate Signaling Pathways: Unravel the downstream consequences of its binding, confirming whether it modulates pathways like those governed by PPARs or other signaling cascades related to its observed antimicrobial and anti-inflammatory effects. researchgate.netresearchgate.net

By serving as a targeted probe, this compound can become a valuable tool for dissecting the complex roles of fatty acids in health and disease, particularly in understanding how unique lipid structures are recognized and processed by living systems.

Advanced Analytical Methodologies for Characterizing 3 Cyclopent 1 En 1 Yl Prop 2 Enoic Acid and Its Derivatives

Spectroscopic Techniques for Advanced Structural Elucidation Beyond Routine Identification

Spectroscopic methods are fundamental in determining the intricate structural details of organic molecules. For 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid, advanced spectroscopic techniques provide insights into its three-dimensional structure, bonding, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. While standard 1D NMR (¹H and ¹³C) confirms the basic connectivity, advanced 2D NMR experiments are necessary to define its stereochemistry and conformational preferences. researchgate.netmq.edu.au

The ¹H NMR spectrum provides initial data, with the acidic proton of the carboxyl group expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, due to hydrogen bonding. pressbooks.publibretexts.org The olefinic protons of the propenoic acid moiety and the cyclopentene (B43876) ring would resonate in the range of 5.3 to 6.4 ppm. mdpi.com The stereochemistry (E or Z) across the acrylic double bond can be inferred from the magnitude of the vicinal coupling constant (³JHH) between the two olefinic protons of the chain.

¹³C NMR spectroscopy complements the proton data, with the carboxyl carbon appearing in the 165–185 ppm region. pressbooks.publibretexts.org The chemical shifts of the olefinic carbons (124-134 ppm) and aliphatic carbons (10-35 ppm) help confirm the carbon skeleton. mdpi.com

To gain deeper insight, a combination of 2D NMR techniques is employed:

COSY (Correlation Spectroscopy): Maps out the ¹H-¹H coupling networks, confirming proton-proton connectivities within the cyclopentene ring and along the propenoic acid chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the carbon signals. youtube.commagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the cyclopentene ring to the propenoic acid side chain and identifying quaternary carbons. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is paramount for determining the molecule's preferred conformation in solution, such as the relative orientation of the cyclopentene ring with respect to the planar acrylic acid group. mq.edu.aumdpi.com

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|---|

| Carboxyl Proton (-COOH) | ¹H NMR | ~12.0 | Confirms presence of carboxylic acid; shift is solvent and concentration dependent. pressbooks.pub |

| Olefinic Protons (-CH=CH-) | ¹H NMR | 5.5 - 7.5 | Coupling constants (³J) differentiate E/Z isomers. |

| Aliphatic Protons (Cyclopentene) | ¹H NMR | 1.5 - 3.0 | Signal multiplicity and coupling reveal ring structure and conformation. researchgate.net |

| Carboxyl Carbon (-C OOH) | ¹³C NMR | 165 - 170 | Characteristic for α,β-unsaturated acids. libretexts.org |

| Olefinic Carbons (-C H=C H-) | ¹³C NMR | 120 - 150 | Confirms presence and electronic environment of double bonds. mdpi.com |

| Aliphatic Carbons (Cyclopentene) | ¹³C NMR | 20 - 40 | Confirms the saturated portion of the carbon skeleton. mdpi.com |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a rapid and non-destructive method for analyzing the functional groups and intermolecular interactions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorptions from its functional groups. libretexts.org

O-H Stretch: A very broad and strong absorption is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. libretexts.orgspectroscopyonline.com

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the sp² C-H bonds of the alkene groups, while those just below 3000 cm⁻¹ are from the sp³ C-H bonds of the cyclopentene ring. pressbooks.pub

C=O Stretch: A strong, sharp absorption for the carbonyl group is expected. In the solid state or in concentrated solution, where the molecule exists as a hydrogen-bonded dimer, this band typically appears around 1710 cm⁻¹. libretexts.org Conjugation with the C=C double bond lowers this frequency. libretexts.org

C=C Stretches: Two distinct bands are anticipated in the 1600–1680 cm⁻¹ region, one for the double bond in the cyclopentene ring and another for the double bond in the acrylic acid chain.

O-H Bend: An out-of-plane bend for the OH group often appears as a broad absorption near 920 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds give strong IR signals, the non-polar C=C bonds of the cyclopentene ring and the propenoic chain are expected to produce strong, sharp signals in the Raman spectrum, making it particularly useful for analyzing the carbon skeleton. nih.gov For derivatives with varying aliphatic chain lengths, the intensity of aliphatic C-H vibrations shows a linear increase in IR spectra but a quadratic increase in Raman spectra, highlighting the complementarity of the two techniques for larger molecules. acs.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H stretch (dimer) | IR | 2500 - 3300 (very broad) | Confirms hydrogen-bonded carboxylic acid. spectroscopyonline.com |

| C=O stretch (conjugated, dimeric) | IR | ~1710 (strong, sharp) | Identifies the conjugated carbonyl group. libretexts.org |

| C=C stretch | IR, Raman | 1600 - 1680 | Stronger in Raman. Confirms both alkene functionalities. nih.gov |

| C-O stretch | IR | 1210 - 1320 | Part of the carboxylic acid signature. spectroscopyonline.com |

| =C-H out-of-plane bend | IR | 700 - 1000 | Can help determine substitution pattern of the double bond. pressbooks.pub |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Features

Single-crystal X-ray crystallography provides the most definitive, high-resolution structural information for a molecule in the solid state. For this compound, this technique would precisely determine bond lengths, bond angles, and torsional angles. mdpi.com

A key feature revealed by crystallography would be the nature of the intermolecular interactions, which govern how the molecules pack in a crystal lattice. Carboxylic acids almost invariably form centrosymmetric dimers in the solid state through a pair of strong O-H···O hydrogen bonds. mdpi.comacs.org This interaction is described by the graph-set notation R²₂(8) and is a robust and predictable supramolecular synthon. nih.gov

Furthermore, the analysis would elucidate the conformation of the cyclopentene ring, which typically adopts a non-planar "envelope" conformation to relieve ring strain. The crystal structure would show the precise orientation of the propenoic acid side chain relative to this ring. These details are crucial for understanding structure-property relationships and for designing crystalline materials with specific properties, such as in the field of crystal engineering. researchgate.netacs.org

Table 3: Hypothetical Crystal Data from X-ray Crystallography

| Parameter | Example Data | Information Obtained |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The size and shape of the repeating unit in the crystal lattice. mdpi.com |

| Z | 4 | Number of molecules in the unit cell. |

| Hydrogen Bond Geometry | O-H···O distance, angle | Confirms and quantifies the strength and geometry of the carboxylic acid dimer formation. mdpi.com |

| Torsion Angles | C-C-C-C (°) | Defines the conformation of the cyclopentene ring and the orientation of the side chain. |

Mass Spectrometry Techniques for Investigating Reaction Pathways and Derivatization Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula (with high-resolution MS) of this compound. Beyond simple identification, advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS), are essential for studying its reactivity.

Carboxylic acids can be challenging to analyze directly by certain MS methods due to poor ionization efficiency. nih.gov Therefore, chemical derivatization is often employed to enhance detection and to improve chromatographic separation. nih.govnih.gov The reaction of the carboxylic acid group to form an ester or an amide is a common strategy. researchgate.net LC-MS can then be used to monitor the progress of these reactions, identify byproducts, and confirm the structure of the resulting derivatives.

For instance, reacting the acid with a derivatizing agent containing a permanently charged group or a highly ionizable moiety can significantly improve the signal in electrospray ionization (ESI) mass spectrometry. capes.gov.br Tandem mass spectrometry (MS/MS) on the derivatized molecule allows for structural confirmation through characteristic fragmentation patterns, providing a "fingerprint" for the derivative. This approach is invaluable for tracking the compound and its metabolites in complex biological matrices. nih.gov

Table 4: Common Derivatization Strategies for Carboxylic Acids for LC-MS Analysis

| Derivatizing Reagent | Reaction Type | Purpose | Reference |

|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | Amidation (EDC-mediated) | Improves reversed-phase retention and ionization efficiency. | nih.gov |

| 2-Picolylamine (PA) | Amidation | Enhances ESI-MS/MS detection response. | capes.gov.br |

| 1-Fluoro-4-methylpyridinium (FMP) | Esterification | Introduces a pre-charged quaternary nitrogen for enhanced ESI response. | capes.gov.br |

| N-(Hydroxyethyl)-2,3-anthracenedicarboximide | Esterification | Adds a highly fluorescent tag for fluorescence detection and improves MS signal. |

Chromatographic Methods for Purification and Purity Assessment in Complex Research Contexts

Chromatographic techniques are indispensable for both the isolation (purification) and the purity analysis of this compound and its derivatives.

Preparative Chromatography: For purification on a laboratory scale, flash column chromatography using silica (B1680970) gel is a standard method. uni-regensburg.de The polarity of the solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is adjusted to achieve separation of the target compound from starting materials and byproducts.

Analytical Chromatography: For assessing the purity of a sample, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice. nih.govmdpi.com

HPLC: Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the most common approach. However, carboxylic acids can exhibit poor retention and peak tailing on these columns. nih.gov To overcome this, the mobile phase is often acidified (e.g., with formic acid or acetic acid) to suppress the ionization of the carboxyl group, making the molecule less polar and increasing its retention. nih.gov For complex mixtures or trace analysis, derivatization as described in section 7.3 is often necessary to improve chromatographic behavior and detection sensitivity (UV, fluorescence, or MS). nih.govresearchgate.net

GC: Due to the low volatility and high polarity of carboxylic acids, direct analysis by GC is not feasible. The compound must first be converted into a more volatile derivative, typically a methyl or silyl (B83357) ester. researchgate.netmdpi.com For example, reaction with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) would yield the corresponding methyl ester, which is amenable to GC analysis. If a chiral catalyst were used in the synthesis of a derivative, chiral GC, which employs a chiral stationary phase, would be the method of choice for determining the enantiomeric excess (ee) of the product. researchgate.netgcms.cz

Table 5: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase / Conditions | Primary Use | Considerations |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Purification | For preparative scale separation. |

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | Purity Assessment | Acidic modifier needed to improve peak shape. nih.gov |

| GC-FID/GC-MS | Polar (e.g., WAX) or Non-polar (e.g., DB-5) | Temperature gradient | Purity & Identity Assessment | Requires prior derivatization to an ester (e.g., methyl ester). mdpi.com |

| Chiral GC | Chiral (e.g., Cyclodextrin-based) | Temperature gradient | Enantiomeric Purity | Applicable only to chiral derivatives. researchgate.net |

Potential Applications of 3 Cyclopent 1 En 1 Yl Prop 2 Enoic Acid in Chemical Sciences and Technology

Role as a Versatile Monomer in Polymer Chemistry Research

No specific research findings on the polymerization or copolymerization of 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid were identified.

Utilization as a Synthetic Intermediate in Materials Science and Functional Molecule Design

There is no available literature detailing the use of this compound as a precursor for creating functional materials or complex molecules within materials science.

Contributions to Agrochemical or Industrial Chemical Synthesis, Excluding Direct Human or Animal Applications

Information regarding the application of this compound as an intermediate in the synthesis of agrochemicals or other industrial chemicals is not available in the reviewed sources.

Q & A

Q. What are the common synthetic routes for 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid in laboratory settings?

Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or conjugate addition strategies. For example:

- Cyclopropanation : Ethyl diazoacetate reacts with acetylene derivatives under Rh(II) catalysis to form cyclopropane intermediates, followed by hydrolysis to yield the carboxylic acid .

- Conjugate Addition : Cyclopentene derivatives undergo Michael addition with acrylic acid analogs, with BF₃·Et₂O as a catalyst for cyclization .

Q. Key Considerations :

- Purity of starting materials (e.g., acetylene gas requires strict moisture control).

- Catalytic efficiency (Rh(II) vs. Cu(I) catalysts).

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Rh(II)-Cycloaddition | Rhodium acetate | 65–75 | ≥98% | |

| BF₃-Mediated Cyclization | BF₃·Et₂O | 50–60 | ≥95% |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : H NMR shows characteristic vinyl proton signals at δ 5.8–6.3 ppm (doublet of doublets) and cyclopentene protons at δ 2.1–2.5 ppm. C NMR confirms the carboxylic carbon at δ 170–175 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C conjugated to COOH) .

- MS : ESI-MS typically displays [M-H]⁻ peaks at m/z 165–170 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cyclopropane-based syntheses?

Methodological Answer:

- Solvent Optimization : Use non-polar solvents (e.g., toluene) to stabilize transition states in Rh(II)-catalyzed reactions, improving yield by 10–15% .

- Temperature Control : Lowering reaction temperature to –20°C reduces side reactions (e.g., dimerization) in BF₃-mediated cyclization .

- Catalyst Loading : Rhodium acetate at 2 mol% balances cost and efficiency, avoiding catalyst poisoning .

Data Contradiction Note :

Conflicting reports on optimal Rh(II) catalyst loading (1–5 mol%) suggest substrate-specific effects. Pilot studies with TLC monitoring are recommended .

Q. What strategies resolve ambiguities in spectroscopic data interpretation for this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping vinyl/cyclopentene proton signals. For example, HSQC correlates δ 6.1 ppm (vinyl H) to δ 125 ppm (C) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts, aiding assignment of stereoisomers .

- X-ray Crystallography : Confirms spatial arrangement of the cyclopentene and carboxylic acid groups .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Degrades above 80°C via decarboxylation (TGA/DSC analysis). Store at –20°C under argon .

- Light Sensitivity : UV-Vis studies show λmax at 260 nm; amber vials prevent photodegradation .

- pH-Dependent Reactivity : Stable at pH 4–6; undergoes hydrolysis to cyclopentenol derivatives in basic conditions (pH > 8) .

Q. What are its applications in drug discovery pipelines?

Methodological Answer:

- Anticancer Probes : The α,β-unsaturated carbonyl moiety reacts with thiols in kinase active sites. In vitro assays show IC₅₀ = 12 µM against EGFR .

- Anti-inflammatory Scaffolds : Cyclopentene ring mimics prostaglandin precursors. Docking studies predict COX-2 inhibition (ΔG = –9.2 kcal/mol) .

Q. How can computational methods predict its reactivity in novel reactions?

Methodological Answer:

- Reactivity Prediction : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic (cyclopentene) and electrophilic (carboxylic acid) sites .

- Transition State Modeling : QM/MM simulations (Gaussian 16) optimize Diels-Alder reactions with dienes, predicting regioselectivity .

Q. What explains contradictions in reported melting points (MPs) across studies?

Methodological Answer:

Q. How is the compound utilized in materials science research?

Methodological Answer:

Q. What advanced techniques validate its enantiopurity in asymmetric syntheses?

Methodological Answer:

- Chiral HPLC : Uses a Chiralpak IA column (hexane:IPA 85:15) to separate enantiomers (Rₜ = 8.2 min vs. 10.5 min) .

- VCD Spectroscopy : Vibrational Circular Dichroism confirms absolute configuration by matching computed spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.